12-epi-Salvinorin A

Vue d'ensemble

Description

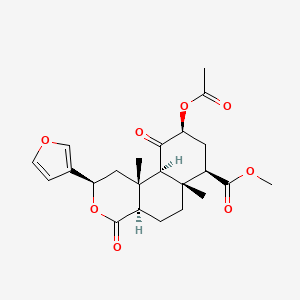

12-ÉPI-SALVINORINE A est un diterpénoïde néocleordanien et un analogue de la salvinorine A, qui est la principale molécule psychotrope active trouvée dans la plante Salvia divinorum . La salvinorine A est connue pour ses puissantes propriétés hallucinogènes et agit comme un agoniste du récepteur kappa-opioïde . 12-ÉPI-SALVINORINE A partage une structure similaire mais présente des propriétés pharmacologiques différentes.

Méthodes De Préparation

La synthèse de 12-ÉPI-SALVINORINE A implique plusieurs étapes, en commençant par des matières premières facilement disponibles. L'une des étapes clés de la synthèse est la propargylation asymétrique catalytique pour installer le centre stéréogène en C-12 . La synthèse implique également deux réactions de Diels-Alder intramoléculaires pour construire le noyau tricyclique . La synthèse totale de 12-ÉPI-SALVINORINE A peut être réalisée en 16 étapes à partir du 3-furfuraldéhyde avec un rendement total de 1,4% .

Analyse Des Réactions Chimiques

Epimerization and Stability

12-epi-Salvinorin A is synthesized via stereochemical inversion at C12. The epimerization process is influenced by the structural lability of salvinorin A derivatives under acidic or basic conditions. For example:

-

Base-catalyzed epimerization : Treatment of salvinorin B (C2-deacetylated salvinorin A) with potassium carbonate in methanol induces epimerization at C8 and C12, yielding 8-epi- and 12-epi-salvinorin B derivatives .

-

Thermodynamic control : The equilibrium between salvinorin A and its epimers favors the natural C12 (R) configuration under physiological conditions, but synthetic modifications can stabilize the 12-epi form .

C2 Acetate Substitution

The C2 acetate group is a common target for hydrolysis and substitution:

-

Hydrolysis : Treatment with aqueous NaOH removes the acetyl group to yield salvinorin B derivatives .

-

Etherification : Replacement of the C2 acetate with methoxymethyl (MOM) or ethoxymethyl (EtOMe) groups enhances metabolic stability. For example:

C15/C16 Bromination

Electrophilic bromination at C15/C16 introduces halogen substituents:

-

Selective bromination : Using N-bromosuccinimide (NBS) in DMF generates mono- (C15-Br) or di-brominated (C15/C16-Br) derivatives .

Conjugate Reductions

The α,β-unsaturated lactone system undergoes regioselective reductions:

-

Samarium diiodide (SmI<sub>2</sub>) : In THF with acetic acid, SmI<sub>2</sub> reduces the C7–C8 double bond selectively, yielding trans-decalin intermediates .

Metabolic Modifications

This compound derivatives are designed to resist hepatic metabolism:

-

Ester-to-ether conversion : Replacing the C2 acetate with ether groups (e.g., MOM) reduces susceptibility to esterase-mediated hydrolysis .

-

Deuterium incorporation : Isotopic labeling at metabolically vulnerable sites (e.g., C17 methyl) prolongs half-life in vivo .

Key Synthetic Challenges

Applications De Recherche Scientifique

Medicinal Chemistry

Kappa-Opioid Receptor Agonism

12-epi-Salvinorin A functions primarily as a selective kappa-opioid receptor agonist, which positions it as a candidate for developing new analgesics and treatments for mood disorders. Its selective action on this receptor type is significant because kappa-opioid receptor agonists have been linked to reduced pain perception and potential therapeutic effects in conditions like anxiety and depression .

Structure-Activity Relationship Studies

Research has focused on modifying the structure of this compound to enhance its potency and selectivity. For instance, several analogues have been synthesized to evaluate their efficacy in activating G protein signaling pathways and β-arrestin recruitment. These studies have shown that this compound can partially activate G proteins while acting as a full agonist in β-arrestin assays, indicating its potential utility in pharmacological applications .

Pharmacological Applications

Potential Therapeutic Uses

The unique properties of this compound suggest various therapeutic applications:

- Pain Management : Due to its kappa-opioid receptor activity, it may serve as an effective analgesic with fewer side effects compared to traditional opioids.

- Mood Disorders : Its ability to modulate mood suggests potential use in treating depression and anxiety disorders.

- Addiction Treatment : Kappa-opioid receptor agonists have been investigated for their role in reducing drug cravings and withdrawal symptoms, positioning this compound as a candidate for addiction therapies .

Case Study: Analogue Synthesis and Evaluation

A study synthesized five analogues of this compound to assess their pharmacological profiles. The results indicated that some analogues exhibited enhanced binding affinity and selectivity at the kappa-opioid receptor compared to the parent compound. Notably, the study provided detailed quantitative data on binding affinities (K_i values) and functional activity (EC_50 values) across different assays, highlighting the importance of structural modifications in optimizing therapeutic effects .

| Compound | K_i (nM) | EC_50 (nM) | E_max (%) |

|---|---|---|---|

| This compound | 41 ± 5 | 41 ± 6 | 73 ± 6 |

| Analogue 1 | 18 ± 1 | - | ~100% |

| Analogue 2 | 63 ± 5 | - | ~100% |

Case Study: Effects on Airway Hyperreactivity

Another study explored the effects of Salvinorin A on airway hyperreactivity induced by allergens in animal models. While this research primarily focused on Salvinorin A, it provides insights into the potential respiratory benefits of kappa-opioid receptor agonists like this compound. The findings suggested that these compounds could inhibit mast cell degranulation and cytokine production, pointing towards their utility in treating allergic conditions such as asthma .

Mécanisme D'action

12-EPI-SALVINORIN A exerts its effects by acting as a kappa-opioid receptor agonist . It binds to the kappa-opioid receptor with high affinity and selectivity, leading to the activation of G protein pathways and inhibition of cAMP production . This activation results in the modulation of pain perception, mood, and consciousness . The unique structure of this compound allows it to interact with the kappa-opioid receptor in a way that differs from other opioids, making it a valuable tool for studying this receptor .

Comparaison Avec Des Composés Similaires

12-ÉPI-SALVINORINE A est structurellement similaire à d'autres diterpénoïdes néocleordaniens, tels que la salvinorine A, la salvinorine B et la salvinorine C . elle diffère par ses propriétés pharmacologiques et sa puissance. Par exemple, la salvinorine A est un agoniste du récepteur kappa-opioïde plus puissant que 12-ÉPI-SALVINORINE A . De plus, 12-ÉPI-SALVINORINE A présente une sélectivité et un biais fonctionnel différents par rapport aux autres salvinorines, ce qui en fait un composé unique pour la recherche .

Propriétés

Formule moléculaire |

C23H28O8 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

methyl (2R,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |

Clé InChI |

OBSYBRPAKCASQB-KWMFLVSKSA-N |

SMILES isomérique |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

SMILES canonique |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Synonymes |

(-)-salvinorin A 1-deoxo-1,10-dehydrosalvinorin A 12-epi-salvinorin A divinorin A salvinorin salvinorin A |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.